An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid: Properties, Synthesis, and Applications
Introduction
6-(2-Fluorophenyl)nicotinic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds renowned for their diverse biological activities.[1][2] The strategic placement of a 2-fluorophenyl group on the pyridine ring introduces unique steric and electronic properties, making it a valuable scaffold for the development of novel therapeutic agents and functional molecules. The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.
This guide provides a comprehensive overview of the chemical and physical properties of 6-(2-Fluorophenyl)nicotinic acid, grounded in available data and predictive analysis based on structurally similar compounds. We will delve into its spectroscopic signature, logical synthetic pathways, inherent reactivity, and established applications, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. The fundamental identifiers and physicochemical properties of 6-(2-Fluorophenyl)nicotinic acid are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | N/A (Standard Nomenclature) |
| CAS Number | 505082-91-7 | [3][4][5] |
| Molecular Formula | C₁₂H₈FNO₂ | [3][5] |
| Molecular Weight | 217.20 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder (Predicted) | Inferred from analogs[6] |
| Melting Point | >150 °C (Predicted) | Inferred from analogs[6][7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | Inferred from structure |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=N2)C(=O)O)F | N/A (Standard Representation) |
| InChI Key | N/A (Not readily available in searched sources) | N/A |
Note: Some physical properties, such as melting point and appearance, are not explicitly documented in readily available literature for this specific compound. The provided values are expert predictions based on closely related analogs like 6-Fluoronicotinic acid (MP 144-148 °C) and 6-Phenylnicotinic acid (MP >200 °C).[6][7][8]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for structure verification and purity assessment. While experimental spectra for 6-(2-Fluorophenyl)nicotinic acid are not publicly available, a predictive analysis based on its structure and data from analogs like nicotinic acid allows for a reliable characterization profile.[9][10]
¹H NMR Spectroscopy (Predicted)
(Reference Solvent: DMSO-d₆)
-
Carboxylic Acid Proton (-COOH): A very broad singlet, expected > 13.0 ppm. This proton is acidic and its signal is often broad due to hydrogen exchange.
-
Aromatic Protons (Pyridine Ring):
-
H2': A doublet of doublets near 9.0 ppm. It is the most deshielded proton on the pyridine ring due to its position between the nitrogen atom and the carboxylic acid group.
-
H4': A doublet of doublets around 8.2-8.4 ppm.
-
H5': A doublet around 8.0-8.2 ppm.
-
-
Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern between 7.2-7.8 ppm, integrating to 4 protons. The fluorine atom will introduce complex splitting patterns (coupling).
¹³C NMR Spectroscopy (Predicted)
(Reference Solvent: DMSO-d₆)
-
Carbonyl Carbon (-COOH): Expected around 165-168 ppm.
-
Aromatic Carbons: Signals expected in the range of 120-160 ppm. The carbon attached to the fluorine atom (C2) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Positive Mode [M+H]⁺: Expected at m/z 218.06.
-
Negative Mode [M-H]⁻: Expected at m/z 216.05.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.
Synthesis and Reactivity
Understanding the synthesis and reactivity of 6-(2-Fluorophenyl)nicotinic acid is key to its application as a versatile intermediate.
Retrosynthetic Analysis and Synthesis Pathway
The most logical approach to synthesizing this molecule is through a cross-coupling reaction, a cornerstone of modern organic synthesis. A Suzuki coupling reaction is a highly efficient method for forming the C-C bond between the pyridine and phenyl rings.
Caption: A logical workflow for the synthesis of 6-(2-Fluorophenyl)nicotinic acid.
Experimental Protocol: Suzuki Coupling and Hydrolysis
-
Ester Protection: The carboxylic acid of a starting material like 6-bromonicotinic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.
-
Suzuki Coupling:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add the 6-bromonicotinate ester (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude ester intermediate via column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a suitable solvent like methanol or THF.
-
Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 eq).
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the final product, 6-(2-Fluorophenyl)nicotinic acid.
-
Filter, wash the solid with cold water, and dry under vacuum to yield the pure product.
-
Chemical Reactivity
The molecule possesses two primary sites for chemical transformation, making it a versatile building block.
Caption: Key reactive sites on the 6-(2-Fluorophenyl)nicotinic acid scaffold.
-
Carboxylic Acid Group: This is the most reactive functional group. It readily undergoes standard transformations such as esterification (with alcohols), amide bond formation (with amines, using coupling reagents like HATU or EDC), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Pyridine Ring: The pyridine ring is electron-deficient and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the fluorophenyl and carboxylic acid groups will direct incoming electrophiles.
Applications in Research and Drug Development
Nicotinic acid and its derivatives are established pharmacophores with applications ranging from treating vitamin deficiencies to managing hyperlipidemia.[1][2][11] The introduction of fluorinated phenyl groups has opened new avenues in medicinal chemistry.
-
Scaffold for Bioactive Molecules: 6-(2-Fluorophenyl)nicotinic acid serves as a crucial intermediate for synthesizing more complex molecules. Its derivatives are explored for a wide range of therapeutic targets. For example, nicotinic acid derivatives have been investigated as potential anti-inflammatory, antibacterial, and anticancer agents.[12][13]
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional handles on this molecule allow for the systematic elaboration of structures to target the ATP-binding sites of various kinases.
-
PET Imaging Agents: The fluorinated analog, 6-Fluoronicotinic acid, is a well-known precursor for creating prosthetic groups used in Positron Emission Tomography (PET) imaging.[6][14] These groups allow for the radiolabeling of biomolecules like peptides and proteins, enabling non-invasive visualization of metabolic processes in vivo.[6]
Safety and Handling
While a specific, detailed safety data sheet for 6-(2-Fluorophenyl)nicotinic acid is not widely available, data from structurally similar compounds like 6-Fluoronicotinic acid and other irritated nicotinic acid derivatives provide a strong basis for handling precautions.[15][16]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible substances.
-
Conclusion
6-(2-Fluorophenyl)nicotinic acid is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki cross-coupling. The molecule's dual reactivity at the carboxylic acid and pyridine ring sites provides chemists with a versatile platform for generating diverse chemical libraries. While specific experimental data for this compound is sparse, a predictive analysis based on sound chemical principles and data from close analogs provides a solid foundation for its use in research and development. As with all chemicals, appropriate safety protocols should be strictly followed during its handling and use.
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